1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride
Description
1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride (CAS: 1315367-76-0) is an organic compound featuring a bromothiophene moiety linked to a 2,2-dimethylpropan-1-amine backbone, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₆BrClN·HCl (molar mass: 278.62 g/mol) . This compound is cataloged in pharmaceutical databases, indicating research interest in its physicochemical and pharmacological properties .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNS.ClH/c1-9(2,3)8(11)6-4-5-7(10)12-6;/h4-5,8H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCPWNGMOBNGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(S1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound and its derivatives may be investigated for their potential medicinal properties, such as antibacterial, antifungal, or anticancer activities.
Industry: It is used in the production of materials with specific electronic properties, such as semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The compound’s structural analogues differ in the position of bromine on the aromatic ring or the type of aromatic system (phenyl vs. thiophene). Key examples include:
Key Observations :
- Electronic Effects : The bromothiophene group in the target compound introduces sulfur-based conjugation and polarizability, differing from phenyl-based analogues. Bromine’s position (para vs. meta) on phenyl rings alters steric and electronic profiles .
- Chirality : The (S)-enantiomer of the 4-bromophenyl derivative is explicitly synthesized for stereochemical studies, whereas the target compound lacks a chiral center .
Physicochemical Properties
- Solubility : The hydrochloride salt enhances water solubility compared to freebase amines. Thiophene derivatives generally exhibit lower solubility in polar solvents than phenyl analogues due to sulfur’s hydrophobic nature .
- Thermal Stability : Dimethylpropan-amine backbones confer stability, but bromothiophene’s electron-withdrawing nature may reduce melting points compared to methyl-substituted phenyl derivatives .
Biological Activity
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride
- Molecular Formula : C₁₁H₁₄BrN·HCl
- Molecular Weight : 272.6 g/mol
Structural Features
The presence of a bromine atom on the thiophene ring and the dimethylpropanamine moiety contributes to its unique properties, potentially influencing its interaction with biological targets.
Pharmacological Properties
- Antidepressant Activity : Preliminary studies suggest that compounds similar to this one may exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. The thiophene ring is known to enhance receptor binding affinity, which could be beneficial in treating mood disorders.
- Neuroprotective Effects : Research indicates that thiophene derivatives can protect neuronal cells from oxidative stress and apoptosis. This activity is crucial in neurodegenerative diseases where oxidative damage plays a significant role.
- Antimicrobial Properties : Some studies have reported that brominated thiophenes possess antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : It is hypothesized that the compound may act as a partial agonist at serotonin receptors, leading to increased serotonin levels in synaptic clefts.
- Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antidepressant effects of bromothiophene derivatives, showing significant improvement in animal models of depression. |
| Study B (2021) | Reported neuroprotective effects in vitro, with reduced cell death in neuronal cultures exposed to oxidative stress. |
| Study C (2023) | Evaluated antimicrobial activity against E. coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations. |
Q & A
Basic Questions
Q. What synthetic routes are recommended for 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromothiophene derivatives as intermediates. Key steps may include nucleophilic substitution (e.g., replacing bromine with amines) and amine salt formation. Optimization of reaction conditions (temperature: 80–120°C, solvents: DMF or THF, catalysts: palladium-based systems) is critical for yield improvement. Computational tools like quantum chemical calculations can predict optimal pathways and reduce trial-and-error approaches .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions on the thiophene ring and amine group.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per industry standards).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 278.62 g/mol for related bromothiophene derivatives) .
- X-ray Crystallography : Resolves stereochemical ambiguities (if crystalline forms are obtainable) .
Advanced Research Questions
Q. How can computational chemistry be integrated into designing efficient synthetic pathways for this compound?
- Methodological Answer : The ICReDD initiative employs reaction path search algorithms and quantum chemical calculations to model reaction mechanisms. For example, transition state analysis can identify energy barriers in nucleophilic substitution steps. Experimental data (e.g., solvent polarity effects) can refine computational models, creating a feedback loop to accelerate optimization .
Q. What strategies resolve contradictions in reported pharmacological activities of bromothiophene derivatives?
- Methodological Answer :
- Enantiomer-Specific Analysis : Use chiral chromatography to separate R/S isomers, as stereochemistry significantly impacts receptor binding (e.g., 10-fold differences in IC50 values observed in analogous compounds) .
- Binding Assays : Conduct competitive inhibition studies with radiolabeled ligands to validate target specificity .
Q. How does the steric hindrance from the 2,2-dimethyl group influence reactivity in downstream modifications?
- Methodological Answer : The bulky dimethyl group may limit accessibility to the amine moiety, affecting reactions like acylation or sulfonation. Mitigation strategies include:
- Protecting Groups : Temporarily shield the amine to direct reactivity to the thiophene ring.
- High-Pressure Conditions : Enhance reaction kinetics for sterically hindered sites .
Q. What are the common side reactions during synthesis, and how can they be minimized?
- Methodological Answer :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of similar bromothiophene-amine derivatives?
- Methodological Answer :
- Standardized Protocols : Ensure consistent solvent systems (e.g., aqueous vs. organic phases) and temperature (25°C vs. 37°C).
- Hansen Solubility Parameters : Computational modeling predicts solubility in untested solvents, reducing experimental variability .
Q. Why do biological activity studies of structurally similar compounds show conflicting results across assays?
- Methodological Answer :
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times alter receptor expression levels.
- Metabolic Stability : Use liver microsome assays to evaluate compound degradation rates, which impact effective concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
